molecular formula C23H30O2 B14672960 4-Methoxy-4'-octoxy-trans-stilbene CAS No. 35135-46-7

4-Methoxy-4'-octoxy-trans-stilbene

Cat. No.: B14672960
CAS No.: 35135-46-7
M. Wt: 338.5 g/mol
InChI Key: LEYURONIACYWJT-MDZDMXLPSA-N
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Description

4-Methoxy-4’-octoxy-trans-stilbene is a synthetic organic compound belonging to the stilbene family Stilbenes are characterized by their 1,2-diphenylethene core structure, which exists in both trans and cis forms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-4’-octoxy-trans-stilbene typically involves the Wittig reaction or the Horner-Wadsworth-Emmons reaction. These methods are used to form the double bond (olefin) in the stilbene structure. The Wittig reaction involves the formation of a phosphonium ylide, which reacts with an aldehyde to produce the stilbene. The Horner-Wadsworth-Emmons reaction uses phosphonate esters and bases to achieve a similar result .

Industrial Production Methods: Industrial production of 4-Methoxy-4’-octoxy-trans-stilbene may involve large-scale Wittig or Horner-Wadsworth-Emmons reactions, optimized for yield and purity. These methods are scalable and can be adapted to produce significant quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-4’-octoxy-trans-stilbene undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce hydroxyl groups into the stilbene structure, enhancing its biological activity.

    Reduction: Reduction reactions can convert the double bond into a single bond, altering the compound’s properties.

    Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, modifying the compound’s reactivity and solubility.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated stilbenes, while reduction can produce dihydrostilbenes.

Scientific Research Applications

4-Methoxy-4’-octoxy-trans-stilbene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-4’-octoxy-trans-stilbene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and octoxy groups enhance its solubility and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

35135-46-7

Molecular Formula

C23H30O2

Molecular Weight

338.5 g/mol

IUPAC Name

1-methoxy-4-[(E)-2-(4-octoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C23H30O2/c1-3-4-5-6-7-8-19-25-23-17-13-21(14-18-23)10-9-20-11-15-22(24-2)16-12-20/h9-18H,3-8,19H2,1-2H3/b10-9+

InChI Key

LEYURONIACYWJT-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC

Origin of Product

United States

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